

(R)-CarnitinyI-CoA Betaine: A Technical Guide to its Chemical Properties and Stability

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Compound of Interest

Compound Name: (R)-carnitinyI-CoA betaine

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Abstract

(R)-carnitinyI-CoA betaine, a key intermediate in cellular metabolism, plays a crucial role in the transport of fatty acids and the modulation of intracellular acyl-CoA levels. This technical guide provides a comprehensive overview of the known and predicted chemical properties of **(R)-carnitinyI-CoA betaine**, along with its expected stability profile based on the behavior of related acyl-CoA thioesters. Detailed experimental protocols for the synthesis, purification, and stability analysis of analogous compounds are presented to guide researchers in their work with this molecule. Furthermore, this document illustrates the metabolic pathways in which **(R)-carnitinyI-CoA betaine** participates, providing context for its biological significance.

Introduction

(R)-carnitinyI-CoA betaine, also known as L-carnitinyI-CoA, is a zwitterionic molecule that serves as an essential cofactor in the transfer of acyl groups between coenzyme A (CoA) and carnitine. This process is central to the transport of long-chain fatty acids into the mitochondrial matrix for β -oxidation, a primary pathway for cellular energy production.^{[1][2]} Beyond its role in fatty acid metabolism, the reversible formation of carnitinyI-CoA esters from their corresponding acyl-CoAs, catalyzed by carnitine acyltransferases, is critical for maintaining the homeostasis of the intracellular CoA pool.^{[2][3]}

Understanding the chemical properties and stability of **(R)-carnitiny-CoA betaine** is paramount for researchers studying metabolic disorders, developing novel therapeutics targeting fatty acid oxidation, and for the accurate quantification of this metabolite in biological samples. This guide aims to consolidate the available information on **(R)-carnitiny-CoA betaine** and provide a practical framework for its experimental investigation.

Chemical Properties of (R)-Carnitiny-CoA Betaine

Direct experimental data on the physicochemical properties of **(R)-carnitiny-CoA betaine** are scarce in the available literature. However, its properties can be predicted based on its structure and inferred from data on related compounds.

General Properties

Property	Value/Information	Source
Molecular Formula	C28H49N8O18P3S	PubChem[4]
Molecular Weight	910.7 g/mol	PubChem[4]
IUPAC Name	[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R)-3-hydroxy-4-[[3-[2-[(3R)-3-hydroxy-4-(trimethylazaniumyl)butanoyl]sulfanylethylamino]-3-oxopropyl]amino]-2,2-dimethyl-4-oxobutyl] phosphate	PubChem[4]
Synonyms	L-carnitiny-CoA betaine, (R)-carnitiny-CoA inner salt	PubChem[4]
Physical State	Predicted to be a solid at room temperature.	DrugBank Online[5]

Predicted Physicochemical Properties

The following table summarizes the computationally predicted properties of **(R)-carnitinyI-CoA betaine**. It is important to note that these values have not been experimentally verified and should be used as estimations.

Property	Predicted Value	Source
Water Solubility	3.51 mg/mL	ALOGPS (DrugBank Online)[5]
logP	-1.5 to -9.6	ALOGPS, Chemaxon (DrugBank Online)[5]
pKa (Strongest Acidic)	0.83	Chemaxon (DrugBank Online) [5]
pKa (Strongest Basic)	4.89	Chemaxon (DrugBank Online) [5]
Physiological Charge	-3	Chemaxon (DrugBank Online) [5]

Spectroscopic Data

Specific experimental spectroscopic data for **(R)-carnitinyI-CoA betaine** is not readily available. However, based on its structural moieties (adenine, ribose, phosphate groups, pantothenic acid, and carnitine), the following spectral characteristics can be anticipated:

- UV-Vis Spectroscopy: Like other CoA esters, **(R)-carnitinyI-CoA betaine** is expected to exhibit a maximum absorbance at approximately 260 nm, characteristic of the adenine ring. [6]
- NMR Spectroscopy:
 - ¹H-NMR: The spectrum would be complex, showing characteristic signals for the protons of the adenine ring, the ribose sugar, the pantothenate backbone, and the carnitine moiety, including the trimethylammonium group.
 - ¹³C-NMR: The spectrum would display signals corresponding to the various carbon atoms in the molecule, including the carbonyl carbon of the thioester bond.

- Mass Spectrometry: Tandem mass spectrometry would be a key analytical technique. Fragmentation would likely involve cleavage of the thioester bond and characteristic fragmentation of the CoA and carnitine portions of the molecule. A prominent fragment ion at m/z 85 is characteristic of acylcarnitines.^{[7][8]}

Stability of (R)-CarnitinyI-CoA Betaine

The stability of **(R)-carnitinyI-CoA betaine** is largely dictated by the reactivity of its thioester bond. Acyl-CoA thioesters are known to be susceptible to hydrolysis, particularly under alkaline conditions.^[9]

Hydrolysis

The primary degradation pathway for **(R)-carnitinyI-CoA betaine** in aqueous solution is expected to be the hydrolysis of the thioester linkage, yielding coenzyme A and (R)-carnitine. This reaction is thermodynamically favorable.^[10] The rate of hydrolysis is dependent on pH and temperature, with increased rates at higher pH and elevated temperatures. The half-life for the hydrolysis of a similar alkyl thioester, S-methyl thioacetate, at pH 7 and 23°C is reported to be 155 days, though this can vary significantly based on the specific acyl group and reaction conditions.^[11]

Enzymatic Degradation

In biological systems, the concentration of **(R)-carnitinyI-CoA betaine** is regulated by the action of carnitine acyltransferases. These enzymes catalyze the reversible transfer of the carnitinyI group to CoA.^{[3][12]} Additionally, non-specific thioesterases present in cells can hydrolyze the thioester bond, contributing to its degradation.^[9]

Experimental Protocols

While specific, validated protocols for **(R)-carnitinyI-CoA betaine** are not widely published, the following sections provide detailed methodologies for the synthesis, purification, and stability analysis of related short-chain acyl-CoA esters and acylcarnitines. These can be adapted for work with **(R)-carnitinyI-CoA betaine**.

Synthesis of Short-Chain Acyl-CoA Esters (General Protocol)

This protocol is adapted from methods for synthesizing various acyl-CoA thioesters and can be modified for the synthesis of (R)-carnitiny-CoA.[\[5\]](#)[\[13\]](#)[\[14\]](#)

Materials:

- (R)-Carnitine hydrochloride
- Coenzyme A trilithium salt
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-Hydroxysuccinimide (NHS)
- Anhydrous dimethylformamide (DMF)
- Diethyl ether
- Phosphate buffer (pH 7.0)

Procedure:

- Activation of (R)-Carnitine:
 - Dissolve (R)-carnitine hydrochloride and a molar excess of NHS in anhydrous DMF.
 - Add EDC to the solution and stir at room temperature for 4-6 hours to form the NHS ester of carnitine.
- Thioester Formation:
 - Dissolve coenzyme A trilithium salt in cold phosphate buffer (pH 7.0).
 - Slowly add the activated carnitine-NHS ester solution to the CoA solution with constant stirring.

- Maintain the reaction at 4°C for 12-16 hours.
- Purification:
 - The reaction mixture can be purified by preparative reverse-phase HPLC.

HPLC Purification of Acyl-CoA Esters

Instrumentation:

- HPLC system with a UV detector
- C18 reverse-phase column (e.g., 250 x 10 mm, 5 µm)

Mobile Phase:

- A: 0.1 M potassium phosphate buffer, pH 5.5
- B: Acetonitrile
- Gradient: A linear gradient from 5% to 50% B over 30 minutes.

Procedure:

- Inject the crude reaction mixture onto the HPLC column.
- Monitor the elution at 260 nm.
- Collect the fractions corresponding to the **(R)-carnitinyI-CoA betaine** peak.
- Lyophilize the collected fractions to obtain the purified product.

Stability-Indicating HPLC Method (Adapted from L-carnitine analysis)

This method, based on stability-indicating assays for L-carnitine, can be adapted to monitor the degradation of **(R)-carnitinyI-CoA betaine**.^{[3][12][14][15]}

Instrumentation:

- HPLC system with a UV detector
- C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 μ m)

Mobile Phase:

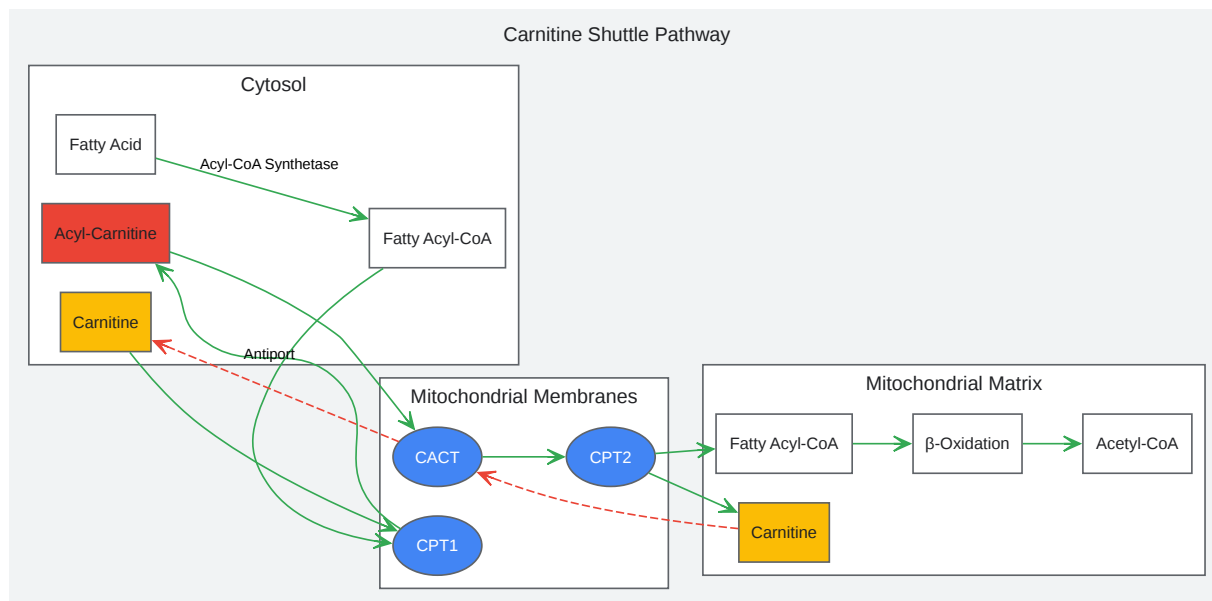
- 0.05 M phosphate buffer (pH 3.0) : acetonitrile (95:5) containing 0.5 mg/mL sodium 1-heptanesulfonate as an ion-pairing agent.

Procedure for Forced Degradation Study:

- Prepare solutions of **(R)-carnitinyI-CoA betaine** in various stress conditions:
 - Acidic: 0.1 M HCl at 60°C
 - Basic: 0.1 M NaOH at room temperature
 - Oxidative: 3% H₂O₂ at room temperature
 - Thermal: 60°C in neutral solution
- At specified time points, withdraw aliquots, neutralize if necessary, and dilute with the mobile phase.
- Inject the samples onto the HPLC system.
- Monitor the chromatograms at 260 nm for the appearance of degradation products and the decrease in the peak area of the parent compound.

Metabolic and Signaling Pathways

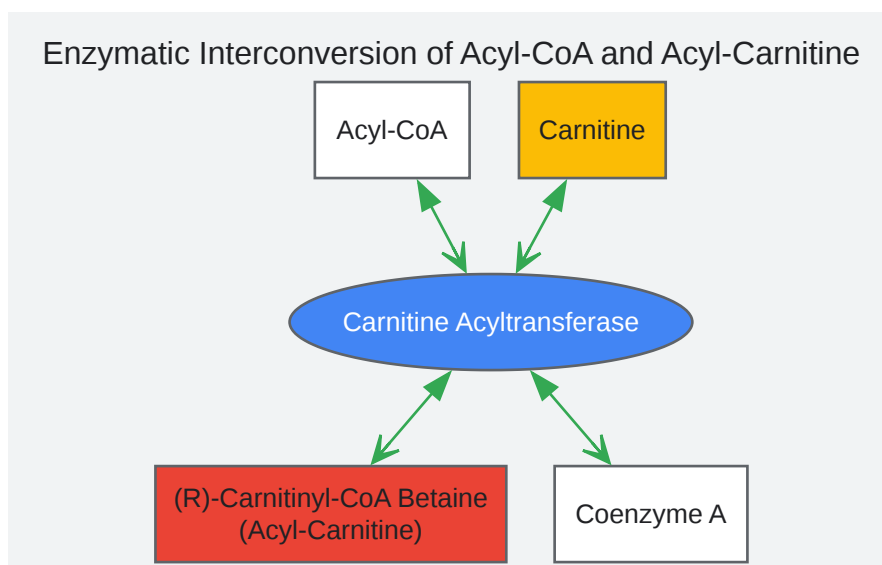
(R)-carnitinyI-CoA betaine is a central molecule in the carnitine shuttle system, which facilitates the transport of long-chain fatty acids into the mitochondria for β -oxidation.



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Figure 1: The Carnitine Shuttle Pathway.

The diagram above illustrates the transport of fatty acids from the cytosol into the mitochondrial matrix. **(R)-carnitinyI-CoA betaine** is represented as "Acyl-Carnitine" in this generalized pathway. Carnitine palmitoyltransferase I (CPT1) on the outer mitochondrial membrane catalyzes the formation of acyl-carnitine from fatty acyl-CoA and carnitine. Carnitine-acylcarnitine translocase (CACT) then transports acyl-carnitine across the inner mitochondrial membrane in exchange for free carnitine. In the mitochondrial matrix, carnitine palmitoyltransferase II (CPT2) reverses the reaction, regenerating fatty acyl-CoA for β -oxidation and releasing carnitine.



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